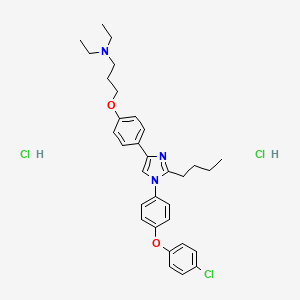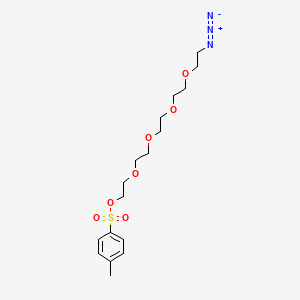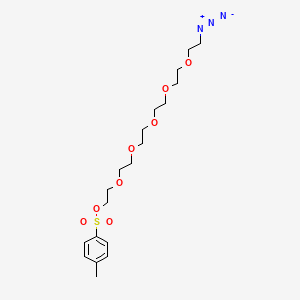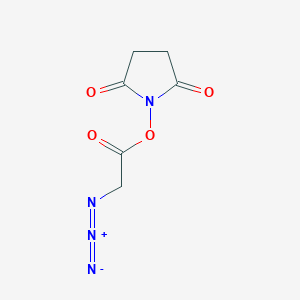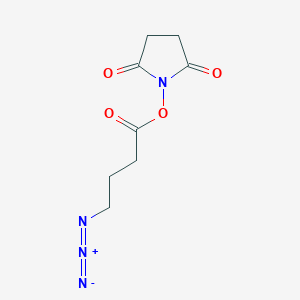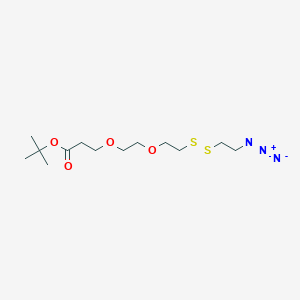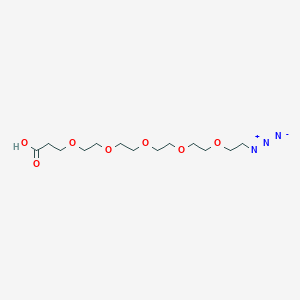
Azido-PEG5-acid
Overview
Description
Azido-PEG5-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. This compound is known for its water solubility and is commonly used as a linker in various chemical and biological applications. The azide group can participate in click chemistry reactions, while the carboxylic acid group can form stable amide bonds with primary amine groups .
Mechanism of Action
Target of Action
Azido-PEG5-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are molecules containing alkyne, BCN, or DBCO groups .
Mode of Action
This compound contains an azide (N3) group that can react with alkyne, BCN, DBCO via a process known as Click Chemistry . This reaction forms a stable triazole linkage. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its water solubility . As a PEG-based linker, this compound is water-soluble, which can increase its bioavailability and distribution in the body .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with target molecules, enabling the creation of PROTACs and ADCs . These compounds can then selectively target and degrade specific proteins within the cell .
Action Environment
The action of this compound is influenced by the presence of molecules containing alkyne, BCN, or DBCO groups, which are necessary for the Click Chemistry reaction . Additionally, the presence of primary amine groups and activators such as EDC or HATU is required for the formation of a stable amide bond . The compound’s water solubility also allows it to function effectively in aqueous environments .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-acid plays a crucial role in biochemical reactions due to its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in various biochemical processes. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG5-acid is typically synthesized through a multi-step process involving the functionalization of PEG chains. The synthesis begins with the activation of PEG with a suitable leaving group, followed by the introduction of the azide group. The final step involves the conversion of the terminal hydroxyl group to a carboxylic acid group. Common reagents used in these steps include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as column chromatography and crystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can react with alkyne groups in the presence of copper catalysts to form triazole linkages (CuAAC).
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves strained cyclooctynes and does not require a catalyst.
Amide Bond Formation: Utilizes activators like EDC or HATU and primary amine-containing molecules .
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Resulting from reactions with primary amines .
Scientific Research Applications
Azido-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: Applied in the production of functionalized materials and surfaces .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-acid: Contains one less ethylene glycol unit, resulting in a shorter linker.
Azido-PEG6-acid: Contains one more ethylene glycol unit, resulting in a longer linker.
Azido-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid group
Uniqueness
Azido-PEG5-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications requiring precise control over the distance between conjugated molecules .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUPQILWDVIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


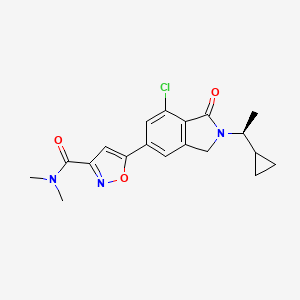
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)

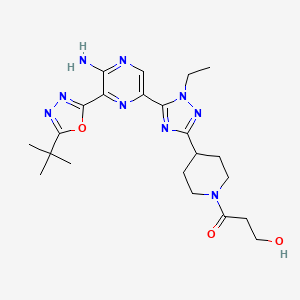

![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
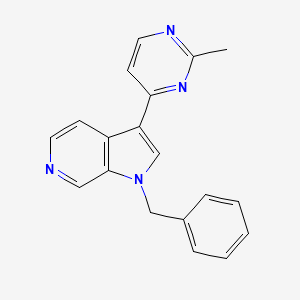
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
